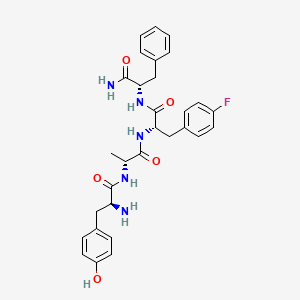

Frakefamide

Description

an analgesic with mu-opioid receptor-mediated effect

Properties

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34FN5O5/c1-18(34-29(40)24(32)15-20-9-13-23(37)14-10-20)28(39)36-26(17-21-7-11-22(31)12-8-21)30(41)35-25(27(33)38)16-19-5-3-2-4-6-19/h2-14,18,24-26,37H,15-17,32H2,1H3,(H2,33,38)(H,34,40)(H,35,41)(H,36,39)/t18-,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPHQORJKFJIRB-JTQLPTLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34FN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030318 | |

| Record name | Frakefamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188196-22-7 | |

| Record name | Frakefamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188196227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frakefamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRAKEFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM32B4GU70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Frakefamide: An In-depth Technical Guide on its Mechanism of Action as a μ-Opioid Agonist

An examination of available data on Frakefamide reveals a significant gap in publicly accessible, detailed quantitative information regarding its mechanism of action. While identified as a peripherally-specific, selective μ-opioid receptor agonist, precise binding affinities, efficacy, and potency data from preclinical studies are not available in the public domain. This technical guide synthesizes the existing general knowledge and outlines the standard experimental protocols used to characterize such compounds, providing a framework for understanding this compound's presumed mechanism of action.

Introduction to this compound

This compound is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2. Developed by AstraZeneca and Shire, it was investigated for the treatment of pain. A key characteristic of this compound is its peripheral specificity, meaning it does not readily cross the blood-brain barrier. This property is significant as it suggests the potential for providing analgesia without the central nervous system side effects commonly associated with opioids, such as respiratory depression. Clinical development of this compound was discontinued after Phase II trials.

Presumed Mechanism of Action: μ-Opioid Receptor Agonism

This compound is classified as a selective μ-opioid receptor (MOR) agonist. The μ-opioid receptor is a G-protein coupled receptor (GPCR) primarily located in the central and peripheral nervous systems. Agonism at the MOR by an opioid ligand like this compound is expected to initiate a cascade of intracellular signaling events.

G-Protein Signaling Pathway

Upon binding of this compound to the μ-opioid receptor, a conformational change in the receptor is induced, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, ultimately leading to an analgesic effect.

A diagram illustrating the canonical μ-opioid receptor G-protein signaling pathway is presented below.

Caption: Canonical G-protein signaling pathway of the μ-opioid receptor.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to GPCRs can also lead to the recruitment of β-arrestin proteins. This process is typically initiated by G-protein receptor kinases (GRKs) phosphorylating the intracellular tail of the activated receptor. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of G-protein-independent signaling. The degree to which this compound promotes β-arrestin recruitment compared to G-protein activation (a concept known as "biased agonism") is a critical aspect of its pharmacological profile that remains uncharacterized in public literature.

Below is a diagram illustrating the general workflow for a β-arrestin recruitment assay.

Caption: Generalized workflow for a β-arrestin recruitment assay.

Quantitative Data (Hypothetical)

Due to the absence of published data for this compound, the following tables are presented as templates to illustrate how quantitative data for a μ-opioid agonist would be structured.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) |

| μ-opioid (MOR) | [3H]-DAMGO | Data not available |

| δ-opioid (DOR) | [3H]-DPDPE | Data not available |

| κ-opioid (KOR) | [3H]-U69,593 | Data not available |

Table 2: Functional Activity of this compound at the μ-Opioid Receptor

| Assay | Parameter | Value |

| G-Protein Activation | ||

| [35S]GTPγS Binding | EC50 (nM) | Data not available |

| Emax (% of DAMGO) | Data not available | |

| cAMP Inhibition | ||

| IC50 (nM) | Data not available | |

| Imax (% Inhibition) | Data not available | |

| β-Arrestin Recruitment | ||

| EC50 (nM) | Data not available | |

| Emax (% of DAMGO) | Data not available |

Experimental Protocols

The characterization of a μ-opioid agonist like this compound would involve several standard in vitro assays. Detailed protocols for these assays are provided below as a reference.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the human μ-opioid receptor.

-

Radiolabeled ligand (e.g., [3H]-DAMGO).

-

Unlabeled competing ligand (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

A diagram of the competitive binding assay workflow is shown below.

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

-

Materials:

-

Cell membranes with μ-opioid receptors.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Varying concentrations of this compound.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP.

-

Add varying concentrations of this compound followed by [35S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

Plot the data to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.

-

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi activation.

-

Materials:

-

Whole cells expressing the μ-opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Varying concentrations of this compound.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Treat cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Incubate to allow for agonist-mediated inhibition of adenylyl cyclase.

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit.

-

Determine the IC50 (potency) and Imax (efficacy) for cAMP inhibition.

-

Conclusion

This compound is a peripherally restricted, selective μ-opioid receptor agonist. Its mechanism of action is presumed to follow the canonical signaling pathways of MOR activation, leading to G-protein activation and subsequent downstream effects that produce analgesia. However, a comprehensive understanding of its pharmacology is hampered by the lack of publicly available quantitative data on its binding affinity, potency, and efficacy in functional assays, including its potential for biased agonism. The experimental protocols outlined in this guide represent the standard methods that would be employed to fully characterize the in vitro mechanism of action of this compound. Further research and data release would be necessary to complete a detailed technical profile of this compound.

Frakefamide: A Technical Whitepaper on its Peripheral Selectivity and Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Frakefamide (Tyr-D-Ala-(p-F)Phe-Phe-NH2) is a synthetic tetrapeptide and a potent, selective agonist of the peripheral μ-opioid receptor. A key characteristic of this compound is its designed inability to cross the blood-brain barrier (BBB), a feature that confers a significant therapeutic advantage. This peripheral selectivity allows for potent analgesic effects mediated by μ-opioid receptors in the peripheral nervous system, while avoiding the centrally-mediated side effects associated with traditional opioids, such as respiratory depression, sedation, and addiction.[1] Developed by AstraZeneca and later Shire, this compound's clinical development was discontinued after Phase II trials.[1] This document provides a comprehensive overview of the principles underlying this compound's peripheral selectivity and its interaction with the blood-brain barrier, based on available information and established methodologies in pharmacology and drug development.

Introduction

Opioid analgesics are mainstays in pain management, but their clinical utility is often limited by severe central nervous system (CNS) side effects. The discovery and development of peripherally acting opioid agonists represent a significant strategy to decouple potent analgesia from these undesirable CNS effects. This compound emerged from this research as a promising candidate. Its chemical structure, a fluorinated tetrapeptide, was optimized to interact with peripheral μ-opioid receptors while possessing physicochemical properties that hinder its passage across the BBB.

Molecular Profile

| Property | Value | Reference |

| Chemical Name | L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide | [1] |

| Amino Acid Sequence | Tyr-D-Ala-(p-F)Phe-Phe-NH2 | [1] |

| Molecular Formula | C30H34FN5O5 | [1] |

| Molar Mass | 563.63 g/mol | |

| Mechanism of Action | Peripherally-specific, selective μ-opioid receptor agonist |

Peripheral Selectivity and Opioid Receptor Binding

Data Presentation: Opioid Receptor Binding Affinity (Hypothetical Data)

The following table illustrates the type of data that would be generated from radioligand binding assays to characterize this compound's receptor binding profile. The values presented are hypothetical and for illustrative purposes only, reflecting the expected high affinity and selectivity for the μ-opioid receptor.

| Ligand | Receptor | Ki (nM) - Hypothetical |

| This compound | μ-opioid | < 1 |

| This compound | δ-opioid | > 1000 |

| This compound | κ-opioid | > 1000 |

| Morphine (Control) | μ-opioid | ~ 1 |

| DAMGO (μ-selective) | μ-opioid | < 1 |

| DPDPE (δ-selective) | δ-opioid | < 1 |

| U50,488 (κ-selective) | κ-opioid | < 1 |

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for opioid receptors would be determined using competitive radioligand binding assays.

Objective: To determine the inhibition constant (Ki) of this compound for μ, δ, and κ opioid receptors.

Materials:

-

Cell membranes prepared from cells stably expressing human recombinant μ, δ, or κ opioid receptors.

-

Radioligands: [³H]DAMGO (for μ receptors), [³H]DPDPE (for δ receptors), and [³H]U50,488 (for κ receptors).

-

This compound (test compound).

-

Naloxone (non-selective opioid antagonist for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radioligand and varying concentrations of this compound are incubated with the cell membrane preparation in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Blood-Brain Barrier Permeability

The limited permeability of this compound across the BBB is a cornerstone of its pharmacological profile. This is attributed to its physicochemical properties, including its relatively high molecular weight and potentially low lipophilicity, which are unfavorable for passive diffusion across the tight junctions of the BBB.

Data Presentation: In Vitro BBB Permeability (Hypothetical Data)

An in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes on a transwell insert, would be used to quantify the permeability of this compound. The apparent permeability coefficient (Papp) is a standard measure. A low Papp value indicates poor permeability.

| Compound | Direction | Papp (x 10⁻⁶ cm/s) - Hypothetical |

| This compound | Apical to Basolateral (A-B) | < 0.1 |

| This compound | Basolateral to Apical (B-A) | < 0.1 |

| Propranolol (High Permeability Control) | Apical to Basolateral (A-B) | > 20 |

| Atenolol (Low Permeability Control) | Apical to Basolateral (A-B) | < 0.5 |

Experimental Protocols: In Vitro Blood-Brain Barrier Transwell Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.

Materials:

-

Transwell inserts with a microporous membrane.

-

Human brain microvascular endothelial cells (hBMECs).

-

Human astrocytes.

-

Cell culture medium.

-

This compound (test compound).

-

Lucifer yellow (a marker for paracellular permeability to assess monolayer integrity).

-

LC-MS/MS for quantification of this compound.

Procedure:

-

Model Establishment: hBMECs are seeded on the apical side of the transwell insert, and astrocytes are cultured on the basolateral side. The cells are co-cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

-

Permeability Assay:

-

For apical-to-basolateral (A-B) permeability, this compound is added to the apical (blood side) chamber.

-

At various time points, samples are taken from the basolateral (brain side) chamber.

-

For basolateral-to-apical (B-A) permeability, the process is reversed.

-

-

Integrity Check: After the experiment, the integrity of the cell monolayer is confirmed by measuring the leakage of Lucifer yellow.

-

Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Peripheral μ-Opioid Receptor Agonist

The binding of this compound to peripheral μ-opioid receptors on sensory neurons is expected to initiate a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

Caption: Signaling cascade initiated by this compound binding to peripheral μ-opioid receptors.

Experimental Workflow for Assessing Peripheral Selectivity

A series of in vitro and in vivo experiments are necessary to establish the peripheral selectivity of a compound like this compound.

References

In Vitro Binding Affinity of Frakefamide to Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2.[1] It was developed as a peripherally-specific and selective μ-opioid receptor agonist for the treatment of pain.[1][2] A key characteristic of this compound is its inability to cross the blood-brain barrier, which allows it to exert potent analgesic effects through peripheral μ-opioid receptors without the central nervous system side effects commonly associated with opioids, such as respiratory depression.[1][2] This guide provides a comprehensive overview of the in vitro binding characteristics of this compound to opioid receptors, details the experimental protocols for assessing binding affinity, and illustrates the associated signaling pathways. Although this compound was under development by AstraZeneca and Shire, it was ultimately shelved after Phase II clinical trials.

This compound and Opioid Receptor Interaction

This compound is designed to selectively target and activate μ-opioid receptors (MORs). Opioid receptors, including the μ (mu), δ (delta), and κ (kappa) subtypes, are members of the G-protein coupled receptor (GPCR) superfamily. The selective agonist activity of this compound at peripheral MORs is the basis for its analgesic properties.

Quantitative Binding Affinity Data

A comprehensive search of the scientific literature did not yield specific quantitative data (Kᵢ, IC₅₀, or Kₔ) for the binding affinity of this compound to μ, δ, or κ opioid receptors. This information is not publicly available.

To provide context for the expected binding profile of a selective μ-opioid agonist, the following table presents representative binding affinities for other well-characterized opioid compounds.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Compound Type |

| Morphine | Mu (μ) | 1.2 | Agonist |

| DAMGO | Mu (μ) | 1.23 | Selective Agonist |

| Fentanyl | Mu (μ) | ~1.35 | Agonist |

| Loperamide | Mu (μ) | ~2.5 | Peripherally Restricted Agonist |

| DPDPE | Delta (δ) | 1.4 | Selective Agonist |

| U69,593 | Kappa (κ) | 0.89 | Selective Agonist |

Disclaimer: The data in this table are for illustrative purposes only and do not represent the binding affinities of this compound.

Experimental Protocols for Determining Opioid Receptor Binding Affinity

The binding affinity of a compound like this compound to opioid receptors is typically determined using in vitro radioligand binding assays. These assays measure the displacement of a radioactively labeled ligand (a radioligand) from the receptor by the compound of interest.

Competitive Radioligand Binding Assay

This is the standard method for determining the inhibition constant (Kᵢ) of a non-radioactive compound.

Objective: To determine the affinity of an unlabeled compound (e.g., this compound) for a specific opioid receptor subtype by measuring its ability to compete with a radioligand for binding.

Materials:

-

Cell membranes prepared from cell lines stably expressing a specific human opioid receptor subtype (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).

-

A subtype-selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

-

The unlabeled test compound (this compound).

-

A non-selective opioid antagonist (e.g., Naloxone) to determine non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenized cell membranes containing the opioid receptor of interest are prepared and protein concentration is determined.

-

Assay Setup: The assay is typically performed in 96-well plates.

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the cell membrane preparation in the binding buffer.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Mu-Opioid Receptor Signaling Pathway

As a G-protein coupled receptor, the μ-opioid receptor transduces the extracellular signal of this compound binding into an intracellular response. The canonical signaling pathway for MOR activation is through the inhibitory G-protein, Gαi/o.

Mechanism of Action:

-

Agonist Binding: this compound binds to the extracellular domain of the μ-opioid receptor.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

G-Protein Activation: The conformational change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi/o subunit of the heterotrimeric G-protein.

-

Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.

-

Downstream Effects:

-

Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ: Modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuron, reducing its excitability. The inhibition of VGCCs reduces neurotransmitter release.

-

-

Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the re-association of the Gα and Gβγ subunits and termination of the signal.

Conclusion

This compound is a peripherally restricted, selective μ-opioid receptor agonist with demonstrated analgesic effects. While specific in vitro binding affinity data for this compound are not publicly available, the established methodologies for determining these values are well-defined. The mechanism of action of this compound is understood to be through the activation of the canonical Gαi/o-mediated signaling pathway of the μ-opioid receptor, leading to reduced neuronal excitability in the periphery. This technical guide provides researchers and drug development professionals with a foundational understanding of the in vitro pharmacology of this compound and the experimental approaches used to characterize such compounds.

References

Frakefamide: A Technical Guide to its Application as a Peripherally Selective μ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide is a potent and selective tetrapeptide agonist of the peripheral μ-opioid receptor (MOR). Its unique characteristic of not crossing the blood-brain barrier makes it a valuable tool compound for investigating the roles of peripheral opioid receptors in analgesia and other physiological processes, without the confounding central nervous system effects typically associated with opioids. This technical guide provides an in-depth overview of this compound, including its mechanism of action, illustrative pharmacological data, and detailed experimental protocols for its use in peripheral opioid research.

Introduction to this compound

This compound, with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2, is a synthetic opioid peptide designed for peripheral selectivity. This selectivity is achieved through its physicochemical properties that hinder its passage across the blood-brain barrier. As a potent agonist at the μ-opioid receptor, this compound has demonstrated significant analgesic effects in preclinical models of pain, mediated exclusively by its action on peripheral neurons. The development of this compound was initiated by AstraZeneca and later continued by Shire; however, its clinical development was halted after Phase II trials. Despite this, this compound remains a crucial pharmacological tool for elucidating the functions of the peripheral opioid system.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs) located on the peripheral terminals of sensory neurons.

Signaling Cascade

Activation of the μ-opioid receptor by this compound initiates a downstream signaling cascade characteristic of Gi/o protein coupling. This includes:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from the presynaptic terminal.

-

-

MAPK Pathway Activation: Like other opioids, this compound can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which can influence long-term cellular processes.

-

β-Arrestin Recruitment: Upon activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin. This process is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling.

Figure 1: this compound's μ-Opioid Receptor Signaling Pathway.

Quantitative Pharmacological Data

Table 1: Illustrative Receptor Binding Affinities (Ki, nM)

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| Representative Peripheral MOR Agonist | 1 - 10 | > 1000 | > 1000 |

| Morphine (for comparison) | 1 - 5 | 50 - 100 | 20 - 50 |

Table 2: Illustrative Functional Activity (EC50, nM and Emax, %)

| Compound | G-Protein Activation (e.g., [³⁵S]GTPγS) | β-Arrestin Recruitment |

| EC₅₀ (nM) | Eₘₐₓ (%) | |

| Representative Peripheral MOR Agonist | 5 - 20 | 90 - 100 |

| DAMGO (standard MOR agonist) | 2 - 10 | 100 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo assays relevant to the study of this compound and other peripheral opioid agonists.

Radioligand Binding Assay for μ-Opioid Receptor

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.

Materials:

-

Cell membranes expressing the human μ-opioid receptor.

-

Radioligand (e.g., [³H]-DAMGO).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., Naloxone).

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and the cell membranes.

-

Add the different concentrations of the test compound to the respective wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins by an agonist, providing a measure of its efficacy.

Materials:

-

Cell membranes expressing the μ-opioid receptor.

-

[³⁵S]GTPγS.

-

Test compound (this compound).

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation proximity assay (SPA) beads (optional).

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, GDP, and [³⁵S]GTPγS.

-

Add the different concentrations of the test compound.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration or, if using SPA beads, by centrifugation.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the data to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor.

Materials:

-

A cell line co-expressing the μ-opioid receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., using PathHunter® or Tango™ assay technologies).

-

Test compound (this compound).

-

Cell culture medium and reagents.

-

A plate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence).

Procedure:

-

Plate the engineered cells in a 96-well plate and allow them to attach.

-

Prepare a dilution series of the test compound.

-

Add the different concentrations of the test compound to the cells.

-

Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the reporter signal using a plate reader.

-

Generate a dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

In Vivo Models of Peripheral Analgesia

These models are used to assess the analgesic efficacy of peripherally restricted compounds.

4.4.1. Formalin-Induced Paw Licking Test

This model assesses inflammatory pain.

Animals:

-

Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

-

Acclimatize the animals to the observation chambers.

-

Administer the test compound (this compound) or vehicle via a systemic route (e.g., intraperitoneal or subcutaneous).

-

After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

-

Immediately place the animal back into the observation chamber and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-60 minutes) of the pain response.

-

A reduction in licking time in the late phase indicates an anti-inflammatory analgesic effect.

4.4.2. Hot Plate Test

This model assesses thermal nociception.

Animals:

-

Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

-

Determine the baseline latency for each animal to respond to a heated surface (e.g., 55°C) by licking its paws or jumping. A cut-off time is used to prevent tissue damage.

-

Administer the test compound (this compound) or vehicle.

-

At various time points after administration, re-test the animals on the hot plate.

-

An increase in the response latency indicates an analgesic effect.

Conclusion

This compound serves as a highly valuable tool for the specific investigation of peripheral μ-opioid receptor function. Its inability to cross the blood-brain barrier allows for the dissection of peripheral analgesic mechanisms from central effects. While the discontinuation of its clinical development has limited the availability of comprehensive public data, the experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to utilize this compound and similar compounds to advance our understanding of peripheral opioid signaling and its therapeutic potential.

Pharmacological Profile of Frakefamide: An In-Depth Technical Guide

Introduction

Frakefamide (chemical name: L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide) is a synthetic, fluorinated tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH₂. It was developed as a peripherally-specific and selective μ-opioid receptor agonist for the treatment of pain. The rationale behind its development was to create an analgesic that could provide pain relief without the central nervous system (CNS) side effects typically associated with traditional opioids, such as respiratory depression, sedation, and euphoria. This compound was under development by AstraZeneca and Shire but was ultimately discontinued after Phase II clinical trials. This guide provides a comprehensive overview of the available pharmacological data on this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its analgesic effects by selectively binding to and activating μ-opioid receptors (MORs) located on the peripheral terminals of primary afferent neurons and in the dorsal root ganglia.[1][2][3] Its large molecular size (molar mass of 563.630 g·mol⁻¹) and specific chemical structure are designed to restrict its passage across the blood-brain barrier, thereby confining its activity to the peripheral nervous system.

Upon binding to peripheral MORs, this compound initiates a signaling cascade characteristic of G-protein coupled receptors (GPCRs). The MOR is coupled to inhibitory G-proteins (Gi/Go). Activation of the receptor by an agonist like this compound leads to the dissociation of the G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream effector systems:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

The combined effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters (such as substance P and calcitonin gene-related peptide) from the peripheral terminals of sensory neurons. This ultimately blunts the transmission of pain signals to the central nervous system.

Signaling Pathway Diagram

Caption: this compound binds to peripheral μ-opioid receptors, initiating G-protein signaling.

Pharmacodynamics

Despite extensive searches of publicly available scientific literature and clinical trial databases, specific quantitative pharmacodynamic data for this compound, such as receptor binding affinities (Ki) and functional potencies (EC₅₀ or IC₅₀) at opioid receptors, are not available. This information is likely proprietary to the developing companies (AstraZeneca and Shire) and was not published following the discontinuation of the drug's development.

The primary pharmacodynamic effect of this compound is potent analgesia, which has been demonstrated in both preclinical and human studies. A key differentiating feature of this compound compared to centrally-acting opioids like morphine is its significantly reduced risk of respiratory depression. Clinical studies have shown that this compound does not produce the respiratory depression commonly seen with morphine, supporting its peripherally-restricted mechanism of action.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans (e.g., Cmax, Tmax, half-life, bioavailability, volume of distribution, and clearance) are not publicly available. As a peptide-based therapeutic, it would be expected to undergo proteolytic degradation and have a relatively short half-life, a common challenge for peptide drugs. Its fluorination and the inclusion of a D-amino acid (D-Ala) are chemical modifications typically employed to increase metabolic stability against peptidases. Its inability to cross the blood-brain barrier is a key pharmacokinetic property that defines its safety profile.

Preclinical and Clinical Development

This compound demonstrated potent analgesic activity in preclinical models of pain. Subsequently, it advanced into clinical development for the treatment of pain. While it progressed to Phase II clinical trials, the program was ultimately shelved. The specific reasons for the discontinuation have not been made public, and the detailed results from these trials are not available in published literature or public trial registries.

Experimental Protocols

Detailed, specific experimental protocols for the studies conducted on this compound are not available in the public domain. However, based on the standard methodologies for characterizing opioid compounds, the following experimental workflows would have been essential in its pharmacological profiling.

Experimental Workflow: Receptor Binding Affinity

Caption: Workflow for determining this compound's binding affinity via radioligand assay.

Experimental Workflow: Functional Activity (GTPγS Assay)

Caption: Workflow for assessing this compound's functional activity via GTPγS assay.

This compound is a peripherally restricted, selective μ-opioid receptor agonist designed to provide analgesia without centrally-mediated side effects. Its mechanism relies on the activation of peripheral MORs, leading to a reduction in neuronal excitability and nociceptive signaling. While preclinical and early clinical studies confirmed its potent analgesic effects and lack of respiratory depression, the development of this compound was halted after Phase II trials. A significant limitation in providing a complete pharmacological profile is the absence of publicly available quantitative data regarding its binding affinity, functional potency, and pharmacokinetics. This information remains proprietary, precluding a full, in-depth analysis and comparison with other opioid analgesics. The information presented in this guide is based on the limited data available in the public domain.

References

Frakefamide: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Frakefamide is a synthetic tetrapeptide that acts as a peripherally-specific, selective μ-opioid receptor agonist. Its unique characteristic lies in its inability to cross the blood-brain barrier, a property that garnered significant interest in its potential as a potent analgesic without the central nervous system (CNS) side effects commonly associated with traditional opioids, such as respiratory depression and sedation. This technical guide provides a comprehensive overview of the discovery, development, and underlying scientific principles of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

This compound, with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2, was developed with the goal of creating a potent analgesic with a favorable safety profile. The key to its peripheral selectivity is its chemical structure, which restricts its passage across the blood-brain barrier.

Synthesis Protocol

A pilot-plant-scale synthesis of this compound hydrochloride has been developed, achieving a 70% overall yield and 99.5% purity without the need for chromatography. The synthesis involves a seven-step process starting from its constituent amino acid monomers.

Key Synthesis Steps:

-

Peptide Bond Formation: The peptide bonds are formed using isobutyl chloroformate-mediated mixed anhydride coupling reactions. These mixed anhydrides have demonstrated notable stability at -10 °C, making them suitable for large-scale synthesis.

-

Protecting Group: The benzyloxycarbonyl (Z) group is utilized as the amino-protecting group throughout the synthesis.

-

Deprotection: Removal of the Z-group is achieved through hydrogenolysis, a method that has proven to be efficient and scalable.

This process is characterized by the isolation of only two intermediates, streamlining the production process.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by selectively agonizing the μ-opioid receptors located in the peripheral nervous system. Upon binding, it initiates a downstream signaling cascade characteristic of G-protein coupled receptors (GPCRs).

μ-Opioid Receptor Signaling

Activation of the μ-opioid receptor by an agonist like this compound leads to the activation of inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane. It also involves the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

-

β-Arrestin Pathway: Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling events. While G-protein signaling is primarily associated with analgesia, the β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as respiratory depression and constipation. As this compound is peripherally restricted, its engagement of the β-arrestin pathway would primarily affect peripheral tissues.

Preclinical and Clinical Development

This compound underwent preclinical and clinical evaluation to assess its safety and efficacy as an analgesic.

Quantitative Data Summary

Table 1: In Vitro Pharmacology of this compound

| Parameter | Receptor | Value | Assay |

| Binding Affinity (Ki) | μ-Opioid | - | Radioligand Binding |

| Functional Potency (EC50) | μ-Opioid | - | GTPγS Binding |

| Efficacy (% of max) | μ-Opioid | - | GTPγS Binding |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route | Cmax | Tmax | t1/2 | Bioavailability |

| Rat | IV | - | - | - | - |

| Rat | PO | - | - | - | - |

| Dog | IV | - | - | - | - |

| Dog | PO | - | - | - | - |

Table 3: Preclinical Analgesic Efficacy of this compound

| Animal Model | Pain Type | Route | ED50 |

| Rat Hot Plate | Thermal | - | - |

| Mouse Writhing | Visceral | - | - |

Table 4: Human Pharmacokinetics of this compound (Phase I)

| Dose | Route | Cmax | Tmax | t1/2 |

| - | IV | - | - | - |

| - | PO | - | - | - |

Clinical Trials

This compound progressed to Phase II clinical trials for the treatment of pain. However, its development was ultimately discontinued by AstraZeneca and Shire. The specific reasons for shelving the project have not been publicly disclosed in detail, but this decision is often related to a lack of desired efficacy, an unfavorable side effect profile discovered in later-stage trials, or strategic business decisions.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used to characterize compounds like this compound.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for the μ-opioid receptor.

Materials:

-

Cell membranes expressing the μ-opioid receptor

-

Radiolabeled ligand (e.g., [³H]-DAMGO)

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of the radiolabeled ligand.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein signaling downstream of the μ-opioid receptor.

Materials:

-

Cell membranes expressing the μ-opioid receptor

-

[³⁵S]GTPγS

-

GDP

-

Test compound (this compound)

-

Assay buffer

Procedure:

-

Pre-incubate the cell membranes with GDP and varying concentrations of the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes.

-

Plot the specific binding against the concentration of the test compound to determine the EC50 and Emax values.

In-Depth Technical Guide to Frakefamide: A Peripherally Selective μ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2. It is a potent and selective agonist for the peripheral μ-opioid receptors.[1] Developed initially for the treatment of pain, this compound demonstrated potent analgesic effects without the central nervous system side effects commonly associated with opioids, such as respiratory depression.[1] This is attributed to its inability to cross the blood-brain barrier.[1] Despite promising preclinical and early clinical development, its progression was halted after Phase II clinical trials.[1] This guide provides a comprehensive overview of this compound, including its amino acid sequence, its mechanism of action through the μ-opioid receptor signaling pathway, and detailed experimental protocols for its synthesis and pharmacological evaluation.

Amino Acid Sequence and Structure

This compound is a tetrapeptide with the following amino acid sequence:

Tyr-D-Ala-(p-F)Phe-Phe-NH₂

-

Full Chemical Name: L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide[1]

-

Molecular Formula: C₃₀H₃₄FN₅O₅

-

Molar Mass: 563.63 g/mol

The structure incorporates a D-amino acid (D-Alanine) to increase its stability against enzymatic degradation, a common strategy in peptide drug design. The presence of a para-fluorinated Phenylalanine residue is a notable feature of its structure.

Mechanism of Action: μ-Opioid Receptor Signaling Pathway

This compound exerts its analgesic effects by acting as a selective agonist at μ-opioid receptors (MORs). These receptors are G-protein coupled receptors (GPCRs) primarily located on the membranes of neuronal cells. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The canonical signaling pathway for the μ-opioid receptor, activated by agonists like this compound, involves the following key steps:

-

Ligand Binding: this compound binds to the extracellular domain of the μ-opioid receptor.

-

G-Protein Activation: This binding event triggers the activation of an associated inhibitory G-protein (Gi/o). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Downstream Effector Modulation:

-

The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ dimer can directly interact with and inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.

-

The Gβγ dimer can also activate G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability.

-

These actions collectively result in a reduction in the transmission of pain signals.

Quantitative Data

Experimental Protocols

The following sections detail the standard experimental methodologies that would be employed to characterize a novel opioid peptide like this compound.

Synthesis of this compound

This compound can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A detailed pilot-plant scale synthesis has been described, which involves a seven-step solution-phase synthesis starting from the constituent amino acid monomers. The peptide bond formation is promoted by isobutyl chloroformate-mediated mixed anhydride coupling reactions. Benzyloxycarbonyl is utilized as the amino-protecting group throughout the synthesis, and its removal is achieved through hydrogenolysis. This process has been shown to produce this compound hydrochloride with a purity of 99.5% and an overall yield of 70%.

In Vitro Pharmacological Assays

This assay measures the affinity of this compound for the μ-opioid receptor by competing with a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human μ-opioid receptor.

-

Radioligand (e.g., [³H]DAMGO).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the activation of G-proteins by the μ-opioid receptor upon binding of this compound.

-

Materials:

-

Cell membranes expressing the human μ-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

This compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Incubate the cell membranes with GDP and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

The EC50 (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal efficacy) are determined from the dose-response curve.

-

In Vivo Analgesia Assay

This is a common method to assess the analgesic properties of a compound in animal models.

-

Animals: Rats or mice.

-

Apparatus: Tail-flick meter with a radiant heat source.

-

Procedure:

-

Administer this compound to the animals at various doses (e.g., via subcutaneous or intravenous injection).

-

At a predetermined time after administration, place the animal in the apparatus and focus the radiant heat source on its tail.

-

Measure the latency for the animal to flick its tail away from the heat source. A cut-off time is used to prevent tissue damage.

-

The increase in tail-flick latency is a measure of the analgesic effect.

-

The ED50 (the dose of this compound that produces a maximal possible effect in 50% of the animals) is calculated from the dose-response data.

-

Conclusion

This compound is a well-defined synthetic tetrapeptide with selective agonist activity at peripheral μ-opioid receptors. Its unique pharmacological profile, characterized by potent analgesia without central side effects, made it a promising drug candidate. While its clinical development was discontinued, the study of this compound and similar peripherally restricted opioids continues to be an important area of research for the development of safer and more effective pain therapeutics. The methodologies outlined in this guide provide a framework for the synthesis and comprehensive pharmacological evaluation of such compounds.

References

Frakefamide: An Investigation into a Peripherally-Acting Analgesic

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Frakefamide is a synthetic tetrapeptide that acts as a potent and selective agonist for the peripherally-located μ-opioid receptors. Its unique pharmacological profile, characterized by its inability to cross the blood-brain barrier, offered the promise of potent analgesia without the severe central nervous system-mediated side effects associated with traditional opioids, such as respiratory depression. Developed by AstraZeneca and Shire, this compound progressed to Phase II clinical trials before its development was discontinued. This whitepaper provides a comprehensive overview of the known information regarding this compound, including its mechanism of action, and discusses the challenges in accessing detailed preclinical and clinical data that currently limit a full quantitative assessment of its analgesic properties.

Introduction

The quest for potent analgesics with improved safety profiles remains a cornerstone of pain management research. A significant limitation of conventional opioid analgesics is their action within the central nervous system (CNS), which, while effective for pain relief, leads to a cascade of undesirable and often life-threatening side effects, including respiratory depression, sedation, and addiction. The development of peripherally-acting opioid agonists, which selectively target opioid receptors in the peripheral nervous system, represents a promising strategy to dissociate the desired analgesic effects from these central side effects.

This compound (Tyr-D-Ala-(p-F)Phe-Phe-NH2) emerged as a compelling candidate in this class of analgesics.[1] As a synthetic, fluorinated linear tetrapeptide, its chemical structure was designed to restrict its passage across the blood-brain barrier.[1][2] Preclinical and early clinical investigations suggested that this compound could produce potent analgesic effects, comparable to traditional opioids, by activating μ-opioid receptors located on the peripheral terminals of sensory neurons.[1] This document aims to synthesize the publicly available information on this compound to provide a technical guide for researchers and professionals in the field of drug development.

Mechanism of Action: Peripheral μ-Opioid Receptor Agonism

This compound exerts its analgesic effects through the selective activation of μ-opioid receptors.[1] These G protein-coupled receptors are expressed on the terminals of primary afferent (nociceptive) neurons.

Signaling Pathway

The binding of this compound to peripheral μ-opioid receptors is hypothesized to initiate a signaling cascade analogous to that of other opioid agonists, leading to a reduction in neuronal excitability and neurotransmitter release.

Caption: Proposed signaling pathway of this compound at peripheral μ-opioid receptors.

By inhibiting adenylyl cyclase and modulating ion channel activity, this compound is believed to reduce the transmission of pain signals from the periphery to the central nervous system.

Quantitative Data: A Notable Absence

A comprehensive review of the scientific literature and publicly accessible clinical trial databases reveals a significant lack of specific quantitative data for this compound. Key metrics essential for a thorough evaluation of a drug candidate, such as:

-

Receptor Binding Affinity (Ki values): Quantitative measures of the affinity of this compound for the μ-opioid receptor are not available in the public domain.

-

In Vitro Potency (EC50/IC50 values): Data from in vitro functional assays to determine the concentration of this compound required to elicit a half-maximal response or inhibition are not publicly reported.

-

In Vivo Efficacy (ED50 values): The effective dose of this compound required to produce a 50% analgesic effect in various animal models of pain has not been published.

-

Pharmacokinetic Parameters: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, including its half-life, clearance, and volume of distribution in both preclinical models and humans, remains undisclosed.

The absence of this critical data precludes the creation of comparative tables and a detailed quantitative analysis of this compound's analgesic properties against other opioids.

Experimental Protocols

Detailed experimental methodologies for the pivotal preclinical and clinical studies of this compound are not available in the public literature. To provide context for the type of studies that would have been conducted, a generalized experimental workflow for assessing a novel peripheral analgesic is presented below.

Caption: Generalized experimental workflow for the development of a novel analgesic like this compound.

It is known that this compound's development was halted after the completion of Phase II clinical trials. However, the specific protocols and outcomes of these trials have not been made publicly available.

Discussion and Future Perspectives

This compound represented a promising therapeutic approach to pain management by targeting peripheral μ-opioid receptors, thereby aiming to separate analgesia from centrally-mediated side effects. The discontinuation of its development after Phase II trials suggests that the compound may have faced challenges related to efficacy, safety, or commercial viability that are not in the public record.

For the scientific community to fully learn from the development of this compound, access to the detailed preclinical and clinical data would be invaluable. Such information could provide critical insights into the therapeutic potential and the challenges of developing peripherally-restricted opioid peptides. Future research in this area may benefit from exploring alternative peptide scaffolds, novel drug delivery systems to enhance peripheral targeting, and a deeper understanding of the expression and regulation of peripheral opioid receptors in various pain states.

Conclusion

This compound remains an intriguing example of a peripherally-acting μ-opioid receptor agonist with demonstrated analgesic potential. While the conceptual framework of its mechanism of action is understood, a comprehensive, data-driven technical assessment is currently impossible due to the lack of publicly available quantitative preclinical and clinical data. The information presented in this whitepaper summarizes the current state of knowledge and highlights the critical gaps that prevent a more in-depth analysis of this compound's analgesic properties. The story of this compound underscores both the promise and the inherent difficulties in the development of novel, safer analgesics.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Frakefamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frakefamide is a synthetic, fluorinated tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH₂.[1] It functions as a peripherally-specific and selective μ-opioid receptor agonist, demonstrating potent analgesic effects without the central nervous system side effects commonly associated with opioids, such as respiratory depression.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, leveraging standard Fmoc/tBu chemistry. While a pilot-plant scale solution-phase synthesis has been reported, this guide focuses on the more common and adaptable solid-phase methodology for laboratory-scale synthesis.[2]

This compound: Chemical and Pharmacological Profile

| Parameter | Description | Reference |

| IUPAC Name | (2S)-2-[(2R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]propanamido]-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-(4-fluorophenyl)propanamide | [1] |

| Amino Acid Sequence | L-Tyrosyl-D-alanyl-p-fluoro-L-phenylalanyl-L-phenylalaninamide | [2] |

| Molecular Formula | C₃₀H₃₄FN₅O₅ | |

| Molar Mass | 563.630 g·mol⁻¹ | |

| Mechanism of Action | Selective μ-opioid receptor agonist with peripheral action |

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following protocol outlines the manual solid-phase synthesis of this compound using the Fmoc/tBu strategy. This methodology is widely adopted for peptide synthesis due to its milder deprotection conditions compared to the Boc/Bzl strategy.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide)

-

Fmoc-protected Amino Acids:

-

Fmoc-Phe-OH

-

Fmoc-(p-F)Phe-OH

-

Fmoc-D-Ala-OH

-

Fmoc-Tyr(tBu)-OH

-

-

Solvents:

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

-

Deprotection Reagent: 20% Piperidine in DMF

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Washing Solvents: DMF, DCM, Isopropanol

-

Precipitation and Wash: Cold diethyl ether

Experimental Protocol

Step 1: Resin Swelling

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

Step 2: First Amino Acid Coupling (Fmoc-Phe-OH)

-

Fmoc Deprotection (of the Rink Amide linker): Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Chain Elongation (Iterative Cycles) Repeat the following deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-(p-F)Phe-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Optional: Perform a Kaiser test to confirm the completion of each coupling step.

Step 4: Final Fmoc Deprotection After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final deprotection step with 20% piperidine in DMF to remove the N-terminal Fmoc group.

Step 5: Cleavage and Side-Chain Deprotection

-

Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

-

Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu protecting group from Tyrosine.

-

Filter the resin and collect the filtrate containing the crude peptide.

Step 6: Precipitation, Purification, and Characterization

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry (MS) and analytical HPLC to confirm identity and purity.

Quantitative Data from Solution-Phase Synthesis

The following data is from a reported pilot-plant-scale solution-phase synthesis of this compound hydrochloride and can serve as a benchmark for expected outcomes.

| Parameter | Value |

| Overall Yield | 70% |

| Final Product Purity | 99.5% |

| Tripeptide Intermediate Purity | 99% |

| Crystallization Yield of this compound Base | ~80% (over two steps) |

Diagrams

This compound SPPS Workflow

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

This compound Mechanism of Action

Caption: Simplified signaling pathway of this compound at the μ-opioid receptor.

References

Application Notes and Protocols: Isobutyl Chloroformate-Mediated Coupling in the Synthesis of Frakefamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frakefamide is a synthetic tetrapeptide with the amino acid sequence L-Tyrosyl-D-alanyl-p-fluoro-L-phenylalanyl-L-phenylalaninamide (Tyr-D-Ala-(p-F)Phe-Phe-NH₂). It functions as a selective µ-opioid receptor agonist. A key step in the chemical synthesis of this compound is the formation of amide bonds between the constituent amino acids. The isobutyl chloroformate-mediated mixed anhydride method is a well-established and efficient technique for this purpose, particularly suitable for large-scale synthesis due to its rapid reaction times and the use of inexpensive reagents. This document provides detailed application notes and protocols for the isobutyl chloroformate-mediated coupling steps in the synthesis of this compound.

Principle of the Method

The isobutyl chloroformate-mediated coupling method involves the activation of the carboxy group of an N-protected amino acid by reacting it with isobutyl chloroformate in the presence of a tertiary base, such as N-methylmorpholine (NMM). This reaction forms a highly reactive mixed anhydride intermediate. The mixed anhydride then readily reacts with the free amino group of another amino acid or peptide to form the desired amide bond, releasing carbon dioxide and isobutanol as byproducts. The use of low temperatures during the activation and coupling steps is crucial to minimize side reactions, such as racemization.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the pilot-plant-scale synthesis of this compound using isobutyl chloroformate-mediated coupling.

| Parameter | Value | Reference |

| Overall Yield | 70% | [1] |

| Final Product Purity | 99.5% | [1] |

| Racemization | Traces, if any | [1] |

| Mixed Anhydride Stability | Stable for several hours at -10 °C | [1] |

| Coupling Reaction Time | A few minutes to 1 hour | [1] |

| Yield of Coupling Product (non-isolated) | 95-98% |

Experimental Protocols

This section provides a general protocol for the isobutyl chloroformate-mediated coupling of N-protected amino acids, which can be adapted for the specific coupling steps in the synthesis of this compound.

Materials

-

N-protected amino acid (e.g., Z-Tyr(Bzl)-OH, Z-D-Ala-OH, Z-p-F-Phe-OH)

-

Amino acid amide or peptide with a free amino group

-

Isobutyl chloroformate (IBCF)

-

N-methylmorpholine (NMM)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetone)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

General Protocol for a Coupling Step

-

Dissolution of the N-protected Amino Acid: Dissolve the N-protected amino acid (1 equivalent) in a suitable anhydrous solvent in a reaction vessel equipped with a stirrer and a thermometer. Cool the solution to -15 °C to -10 °C in an ice-salt or dry ice-acetone bath.

-

Addition of Base: Add N-methylmorpholine (1 equivalent) to the cooled solution while maintaining the temperature below -10 °C.

-

Formation of the Mixed Anhydride: Slowly add isobutyl chloroformate (1 equivalent) to the reaction mixture, ensuring the temperature does not rise above -10 °C. Stir the mixture for 5-15 minutes at this temperature to allow for the formation of the mixed anhydride.

-

Coupling Reaction: In a separate vessel, dissolve the amino acid amide or peptide with the free amino group (1 equivalent) in a suitable solvent. If it is a hydrochloride salt, add one equivalent of NMM to neutralize it. Add this solution to the mixed anhydride solution while keeping the temperature at -10 °C.

-

Reaction Completion: Allow the reaction to proceed at -10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude peptide.

-

-

Purification: Purify the crude product by recrystallization or column chromatography if necessary. In the pilot-plant scale synthesis of this compound, no chromatographic purification was required for the intermediates.

Visualizations

This compound Synthesis Workflow

Caption: Workflow for the convergent synthesis of this compound.

Isobutyl Chloroformate-Mediated Amide Coupling Mechanism

Caption: Mechanism of isobutyl chloroformate-mediated amide bond formation.

µ-Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

References

Application Notes and Protocols for Frakefamide Purification and Characterization

For Researchers, Scientists, and Drug Development Professionals